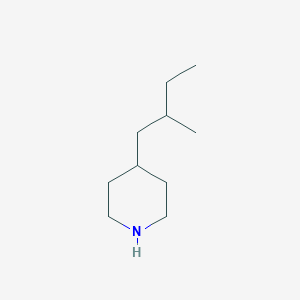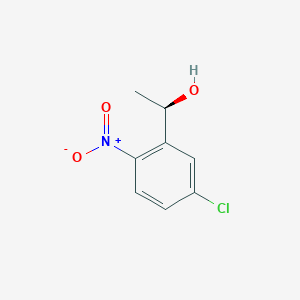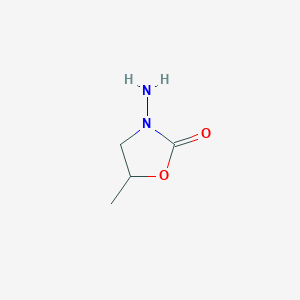
2-Oxazolidinone, 3-amino-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-5-methyl-1,3-oxazolidin-2-one is a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring. This compound is part of the oxazolidinone class, which is known for its significant applications in medicinal chemistry, particularly as antibacterial agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-methyl-1,3-oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of urea with ethanolamine under microwave irradiation. This method uses a catalytic amount of nitromethane to absorb microwaves and generate hot spots, facilitating the reaction . Another method involves the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, which provides 3-aryl-2-oxazolidinones in good yields .
Industrial Production Methods
Industrial production of oxazolidinones, including 3-amino-5-methyl-1,3-oxazolidin-2-one, often involves large-scale chemical synthesis. The process typically includes the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-amino-5-methyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen functionalities, while reduction can lead to the formation of amino alcohols .
科学的研究の応用
3-amino-5-methyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-amino-5-methyl-1,3-oxazolidin-2-one involves its role as a protein synthesis inhibitor. It targets the early step of protein synthesis by binding to the N-formylmethionyl-tRNA, preventing its proper attachment to the ribosome . This inhibition disrupts the bacterial protein synthesis process, leading to the antibacterial effects observed with oxazolidinones .
類似化合物との比較
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: Known for its effectiveness against acute skin infections.
Posizolid: Exhibits excellent bactericidal activity against Gram-positive bacteria.
Uniqueness
3-amino-5-methyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
55041-22-0 |
|---|---|
分子式 |
C4H8N2O2 |
分子量 |
116.12 g/mol |
IUPAC名 |
3-amino-5-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H8N2O2/c1-3-2-6(5)4(7)8-3/h3H,2,5H2,1H3 |
InChIキー |
XBJHVWCBFFKHCJ-UHFFFAOYSA-N |
正規SMILES |
CC1CN(C(=O)O1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid](/img/structure/B13618590.png)
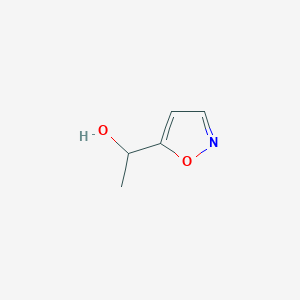
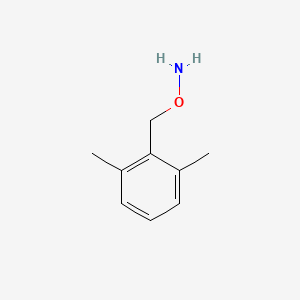
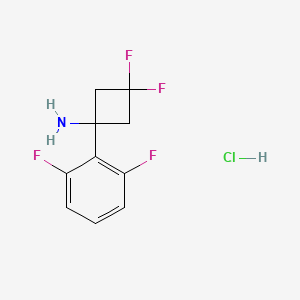
![1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13618604.png)
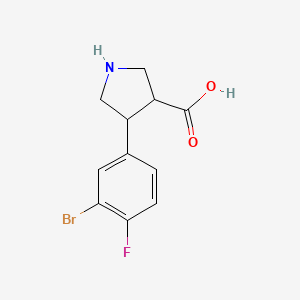

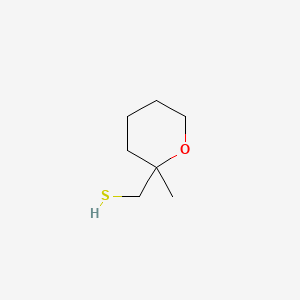
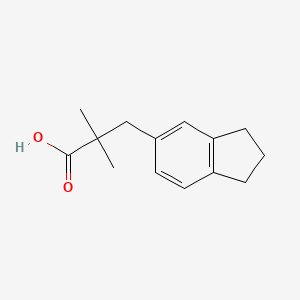
![6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13618642.png)
![[cis-3-(Aminomethyl)cyclopentyl]methanol](/img/structure/B13618643.png)
